LY285434
CAS No.:
Cat. No.: VC0006977
Molecular Formula: C23H25N5O2
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H25N5O2 |
---|---|
Molecular Weight | 403.5 g/mol |
IUPAC Name | 2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic acid |
Standard InChI | InChI=1S/C23H25N5O2/c1-2-3-4-5-10-21(23(29)30)28-14-13-17-15-16(11-12-20(17)28)18-8-6-7-9-19(18)22-24-26-27-25-22/h6-9,11-15,21H,2-5,10H2,1H3,(H,29,30)(H,24,25,26,27) |
Standard InChI Key | FCWWQZQDBUMEJF-UHFFFAOYSA-N |
SMILES | CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4 |
Canonical SMILES | CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
LY285434’s structure () features a central imidazole ring connected to a substituted octanoamide moiety, as depicted in its canonical SMILES notation:
CCCCCCC(N1C2=C(C=C(C3=C(C4=NN=NN4)C=CC=C3)C=C2)C=C1)C(O)=O
. The imidazole group serves as a bioisostere for the carboxylate group in angiotensin II, enabling competitive inhibition of AT1R . The octanoamide chain enhances lipid solubility, potentially improving membrane permeability and pharmacokinetics .
Property | Value |
---|---|
Molecular Weight | 403.48 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (short-term), -80°C (long-term) |
CAS Registry Number | 159748-08-0 |
Stability and Formulation Considerations
LY285434’s stability is contingent on proper storage, with recommendations to aliquot stock solutions to avoid freeze-thaw degradation . For in vitro studies, a 10 mM solution in dimethyl sulfoxide (DMSO) is typical, though concentration adjustments may be necessary for specific assay conditions .
Mechanism of Action: AT1R Antagonism
LY285434 exerts its pharmacological effects by selectively blocking angiotensin II’s interaction with AT1R, a G protein-coupled receptor (GPCR) expressed in vascular smooth muscle, adrenal glands, and the kidneys . Angiotensin II binding to AT1R triggers vasoconstriction, aldosterone secretion, and sodium retention—processes that elevate blood pressure. By occupying the receptor’s ligand-binding pocket, LY285434 prevents these downstream effects, thereby reducing vascular resistance and fluid volume .
Preclinical and Clinical Research Insights
In Vitro and Animal Studies
Early preclinical investigations demonstrated LY285434’s ability to inhibit angiotensin II-induced vasoconstriction in isolated rat aortic rings, with an IC50 value indicative of potent receptor blockade . In normotensive and hypertensive animal models, oral administration led to dose-dependent reductions in blood pressure, validating its antihypertensive potential . Notably, the compound exhibited minimal off-target activity against related receptors (e.g., AT2R, bradykinin receptors), underscoring its selectivity .
Clinical Development Status
As of April 2025, LY285434 remains in a "Pending" developmental phase, with no disclosed results from human trials . This stagnation may reflect strategic prioritization of other candidates within Eli Lilly’s portfolio or unresolved challenges in formulation scalability.
Hazard | GHS Classification |
---|---|
Skin Irritation | H315: Causes skin irritation |
Eye Damage | H319: Causes serious eye irritation |
Respiratory Toxicity | H335: May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume